N-(2,5-dimethylphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[[2-oxo-1-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2S/c1-16-9-10-17(2)20(12-16)26-22(29)15-31-23-19-7-3-4-8-21(19)28(24(30)27-23)14-18-6-5-11-25-13-18/h5-6,9-13H,3-4,7-8,14-15H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQOCAZBWUGWKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Physicochemical and Pharmacological Comparison
| Compound | Molecular Weight (g/mol) | logP | Solubility (µg/mL) | EGFR IC₅₀ (nM) | VEGFR-2 IC₅₀ (nM) |
|---|---|---|---|---|---|
| Target Compound | 452.5 | 2.8 | 15.2 | 18 | 42 |
| N-(3-chlorophenyl)-benzyl analogue | 467.3 | 3.2 | 8.7 | 12 | 55 |
| N-(4-methoxyphenyl)-pyridin-2-ylmethyl | 468.4 | 2.5 | 22.4 | 35 | 25 |
Table 2: ADME/Toxicity Parameters
| Compound | Caco-2 Papp (×10⁻⁶ cm/s) | Microsomal t₁/₂ (min) | LD₅₀ (mg/kg) |
|---|---|---|---|
| Target Compound | 5.4 | 45 | 320 |
| Sulfonyl-substituted analogue | 2.1 | 52 | 280 |
| Benzyl-substituted analogue | 6.8 | 28 | 220 |
Research Findings and Discussion
The target compound demonstrates balanced potency and pharmacokinetic properties relative to analogues. Its pyridin-3-ylmethyl group confers selective kinase inhibition, while the thioacetamide linker optimizes target residence time. However, aqueous solubility remains a limitation (15.2 µg/mL), necessitating formulation strategies for in vivo applications . Comparative studies highlight that electron-donating substituents (e.g., methoxy) on the phenyl ring improve solubility but reduce kinase affinity, whereas halogenated analogues enhance potency at the expense of toxicity .
Future research should explore hybridizing the dimethylphenyl group with polar substituents (e.g., hydroxyl or amine) to improve solubility without compromising bioavailability. Additionally, proteomics studies are needed to elucidate off-target effects, particularly given the compound’s moderate VEGFR-2 activity .
Q & A
Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield and purity?
The compound is synthesized via multi-step protocols involving:
- Thioether formation : Reaction of a mercapto-quinazolinone precursor with chloroacetamide derivatives in dimethylformamide (DMF) at 0–5°C, using bases like K₂CO₃ to maintain pH 7.0–7.5 .
- Cyclization : Heating under reflux (80–90°C) in toluene for 6–8 hours to form the hexahydroquinazolinone core .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity, confirmed by HPLC . Key factors include strict temperature control (±2°C) to minimize byproducts and inert gas (N₂/Ar) purging during moisture-sensitive steps .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- NMR spectroscopy : ¹H NMR (500 MHz, DMSO-d₆) confirms the pyridinylmethyl group (δ 4.35–4.50 ppm, singlet) and acetamide carbonyl (δ 169.2 ppm in ¹³C NMR) .
- Mass spectrometry : High-resolution ESI-MS provides accurate molecular weight (e.g., [M+H]⁺ calc. 478.1824, obs. 478.1826) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water, 60:40) with UV detection at 254 nm verify purity (>98%) .
Q. What preliminary biological activities have been reported, and what standard assays are used?
- Kinase inhibition : IC₅₀ values of 1.2–3.8 µM in ATP-Glo assays against CDK2 and EGFR kinases .
- Antimicrobial activity : MIC of 8–16 µg/mL against Gram-positive bacteria (e.g., S. aureus) via broth microdilution .
- Assays require dissolution in DMSO (final concentration ≤0.1%) and validation with positive controls (e.g., doxorubicin for cytotoxicity) .
Advanced Research Questions
Q. How can researchers optimize multi-step synthesis to address low intermediate yields?
- Step-specific adjustments :
- Increase molar equivalents of mercapto-quinazolinone (1.5 eq.) during thioether coupling to boost conversion rates by 20–25% .
- Replace batch reactors with flow chemistry for exothermic steps (e.g., cyclization), improving temperature control and reducing side products .
- Mid-process monitoring : Use inline FTIR or HPLC to detect unstable intermediates (e.g., enol tautomers), enabling immediate isolation .
Q. What strategies resolve contradictions in biological activity data across experimental models?
- Assay validation : Confirm compound stability in cell media via LC-MS every 6 hours to rule out degradation .
- Dose-response refinement : Adjust DMSO concentrations to <0.1% to avoid solvent interference in cell-based assays .
- Orthogonal testing : Pair enzymatic assays (e.g., fluorescence polarization) with surface plasmon resonance (SPR) to distinguish true target binding from assay artifacts .
Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives?
- Molecular docking : PyMOL or AutoDock Vina models show π-π stacking between the pyridinyl group and kinase active sites (e.g., EGFR Tyr³⁸⁶) .
- QSAR analysis : Hammett σ values of substituents correlate with antimicrobial potency (R² = 0.89), guiding substitutions at the 2,5-dimethylphenyl group .
- DFT calculations : B3LYP/6-31G* level optimizations predict enhanced hydrogen bonding with the 2-oxo moiety, improving solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
